Utrophin activator-1

Beschreibung

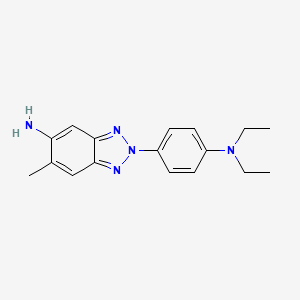

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, which is a tricyclic structure containing two nitrogen atoms and one carbon atom. The diethylamino group attached to the phenyl ring and the methyl group on the benzotriazole ring contribute to its distinct chemical behavior.

Eigenschaften

IUPAC Name |

2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-4-21(5-2)13-6-8-14(9-7-13)22-19-16-10-12(3)15(18)11-17(16)20-22/h6-11H,4-5,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIPKYOZKAJHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as ferric chloride, to yield the benzotriazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Wirkmechanismus

The mechanism by which 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine exerts its effects involves its interaction with specific molecular targets. In the context of Duchenne muscular dystrophy, the compound is believed to modulate the expression of dystrophin, a protein crucial for muscle function . The exact pathways and molecular interactions are still under investigation, but it is thought to involve the stabilization of muscle cell membranes and reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Another compound with a diethylamino group and aromatic structure.

2-(4-(methylsulfonyl)phenyl)-1-substituted-indole: Known for its anti-inflammatory properties.

Uniqueness

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine stands out due to its benzotriazole core, which imparts unique chemical and physical properties

Biologische Aktivität

The compound 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine is a member of the benzotriazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and antiviral properties, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzotriazole moiety that is significant for its biological interactions.

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit varying degrees of antibacterial activity. A study highlighted that compounds with a similar structure demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4c | 12.5 | Staphylococcus aureus (MRSA) |

| 15a | 25 | Escherichia coli |

| 15d | 10 | Bacillus subtilis |

These results suggest that the presence of hydrophobic groups in the benzotriazole ring enhances antibacterial activity .

Antifungal Activity

The antifungal properties of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine have also been explored. In vitro studies revealed effective inhibition against various fungal strains, particularly Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity observed:

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| 15e | 1.6 | Candida albicans |

| 22d | 12.5 | Aspergillus niger |

The introduction of electron-withdrawing groups at specific positions on the benzotriazole ring was found to increase antifungal potency .

Antiviral Activity

Recent investigations have also focused on the antiviral potential of benzotriazole derivatives. For instance, certain compounds were evaluated against respiratory viruses such as respiratory syncytial virus (RSV). The following table presents findings related to antiviral efficacy:

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| 22 | 6.7 | RSV |

| 16 | 25 | Influenza A |

These compounds exhibited promising antiviral activity, indicating their potential as therapeutic agents against viral infections .

Case Studies

Several case studies have illustrated the biological efficacy of benzotriazole derivatives:

- Antibacterial Screening : A series of benzotriazole derivatives were screened for antibacterial properties against clinical strains of Staphylococcus aureus. Notably, compound 4c showed significant inhibition with an MIC value of 12.5 µg/mL.

- Antifungal Evaluation : In a study assessing antifungal activity, compounds with bulky hydrophobic substitutions demonstrated enhanced efficacy against Aspergillus niger, with MIC values ranging from 12.5 to 25 µg/mL.

- Antiviral Studies : A recent investigation into antiviral activity highlighted that compounds containing the benzotriazole scaffold exhibited EC50 values as low as 6.7 µM against RSV, suggesting their potential in treating viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.